2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone is a complex organic compound that features a unique combination of adamantyl, piperazino, and anthraquinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone typically involves multiple steps, starting with the preparation of the adamantyl and piperazino intermediates. The adamantyl group can be introduced through the alkylation of adamantane, while the piperazino group is often synthesized via the reaction of piperazine with suitable electrophiles. The final coupling with the anthraquinone moiety is achieved through a series of condensation and nitration reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The quinone moiety can be reduced to a hydroquinone.
Substitution: The piperazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amines, hydroquinones, and substituted piperazines .
Scientific Research Applications
2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cellular membranes. The piperazino group can interact with various receptors and enzymes, while the anthraquinone moiety is known for its redox activity, which can induce oxidative stress in target cells .
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl derivatives: Compounds like 1-adamantylamine and 1-adamantylcarboxylic acid share the adamantyl moiety.
Piperazino derivatives: Compounds such as piperazine and its N-substituted derivatives.
Anthraquinone derivatives: Compounds like 1,4-diaminoanthraquinone and 1,5-dihydroxyanthraquinone.
Uniqueness
2-{[4-(1-Adamantyl)piperazino]carbonyl}-1-nitroanthra-9,10-quinone is unique due to its combination of three distinct functional groups, each contributing to its overall chemical and biological properties.
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[4-(1-adamantyl)piperazine-1-carbonyl]-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C29H29N3O5/c33-26-20-3-1-2-4-21(20)27(34)24-22(26)5-6-23(25(24)32(36)37)28(35)30-7-9-31(10-8-30)29-14-17-11-18(15-29)13-19(12-17)16-29/h1-6,17-19H,7-16H2 |
InChI Key |
HRDGLMONWUZRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])C56CC7CC(C5)CC(C7)C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.